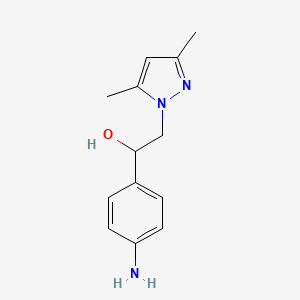

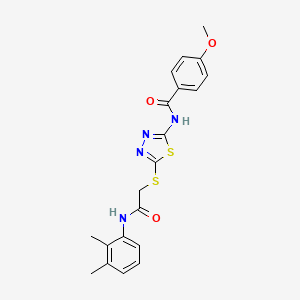

![molecular formula C7H7BrN2O3 B2774569 9-Bromo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione CAS No. 2470438-79-8](/img/structure/B2774569.png)

9-Bromo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“9-Bromo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione” is a heterocyclic compound . Heterocycles incorporating a pyrimidopyrimidine scaffold have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities .

Synthesis Analysis

A convenient one-pot two-step strategy for synthesis of the novel tricyclic system 9-chloro-4-methyl-6,11-dihydro-5H-benzo[b]pyrimido[4,5-e][1,4]diazepine has been synthesized through the heterocyclization reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4-chloro-o-phenylenediamine under basic conditions .Chemical Reactions Analysis

The addition of the exocyclic CC to the carbonyl ketone took place rather than the intramolecular nucleophilic addition of the NH group of the pyrimidinone ring at the carbonyl ketone .Aplicaciones Científicas De Investigación

Synthesis and Functionalization

One of the primary applications involves the synthesis and functionalization of related heterocyclic compounds. For instance, studies have detailed the synthesis of 8-methyl-2H-pyrimido[2,1-c][1,2,4]triazine-3,6(1H, 4H)-dione, demonstrating the versatility of related compounds in undergoing bromination and conversion to derivatives through reactions with primary and secondary amines, highlighting the potential of such compounds in medicinal chemistry and drug design (Jakubkienė et al., 2012).

Anticancer Compound Development

Another significant application is in the development of anticancer compounds. A study synthesized hybrids of natural alkaloid evodiamine/rutaecarpine and thieno[2,3-d]pyrimidinones, revealing potent cytotoxic activity against several human cancer cell lines. This research underscores the potential of 9-Bromo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione derivatives in the field of anticancer drug development (Nie et al., 2018).

Novel Synthetic Routes and Methodologies

Research also focuses on developing novel synthetic routes and methodologies. For example, a study on the construction of polycyclic pyridones via ring-opening transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,8-diones presents innovative approaches to generating biologically important compounds, showcasing the compound's role in facilitating the synthesis of complex heterocycles with potential pharmacological activities (Viktorova et al., 2023).

Structural Mimicry in Drug Design

The compound's derivatives are also explored for structural mimicry in drug design, creating analogs of constrained acyclic nucleosides, which are crucial in developing antiviral and anticancer agents. Research into pyrimido[1, 6-c][1, 3]oxazine and -oxazepine derivatives exemplifies this application, where such compounds mimic the structure of anti-constrained acyclic thymidine, important in therapeutic drug development (Hsu et al., 1996).

Mecanismo De Acción

Target of Action

The primary targets of 9-Bromo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione are currently unknown. This compound is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Nitrogen-containing heterocycles are the basis of many natural and synthetic biologically active substances . .

Mode of Action

It is suggested that the compound might interact with its targets through a Michael addition-type reaction . .

Biochemical Pathways

Given the structural similarity to pyrrolopyrazine derivatives, it is possible that this compound may affect similar biochemical pathways . Pyrrolopyrazine derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Result of Action

Given its structural similarity to pyrrolopyrazine derivatives, it is possible that this compound may have similar effects . .

Propiedades

IUPAC Name |

9-bromo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c8-5-4-3-13-2-1-10(4)7(12)9-6(5)11/h1-3H2,(H,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKPQSCMXOHHLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C(C(=O)NC(=O)N21)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

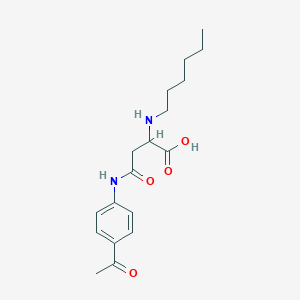

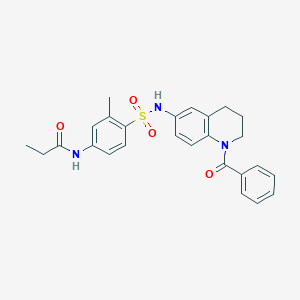

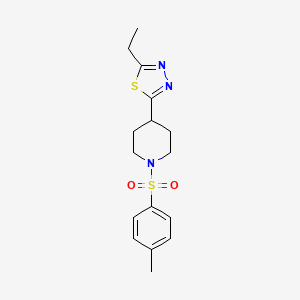

![3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2774486.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2774487.png)

![2-[(4-fluorophenyl)methyl]piperazine](/img/structure/B2774502.png)

![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-FLUOROBENZAMIDE HYDROCHLORIDE](/img/structure/B2774503.png)

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2774506.png)

![2-[2-Fluoro-4-[[3-(2-methylphenyl)phenyl]methoxy]phenoxy]acetic acid](/img/structure/B2774508.png)